Cas no 18892-74-5 (3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)-)
18892-74-5 structure
Product Name:3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)-
CAS-Nr.:18892-74-5
MF:C46H84NO8P
MW:810.134836196899
CID:123234
PubChem ID:6441413
Update Time:2025-04-18
3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)-
- [2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- 1-stearoyl-2-arachidonylphosphatidylcholine
- 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-
- 1-Stearoyl-2-arachidonylcholine phosphoglyceride
- 2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]-3-(octadecanoy
- 3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-(((1-oxooctadecyl)oxy)methyl)-, inner salt, 4-oxide, (all-Z)-
- alpha-Stearoyl-beta-arachidonyl-L-phosphatidylcholine
- ST-AR-Phosphatidylcholine
- Stearoylarachidonylphosphatidylcholine
- 18892-74-5
- 1-stearoyl-2-arachidonoyl-sn-glycero-phosphocholine
-
- Inchi: 1S/C46H84NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h14,16,20,22,25,27,31,33,44H,6-13,15,17-19,21,23-24,26,28-30,32,34-43H2,1-5H3/b16-14-,22-20-,27-25-,33-31-
- InChI-Schlüssel: PSVRFUPOQYJOOZ-MEYQAEQNSA-N
- Lächelt: P(=O)([O-])(OCC(COC(CCCCCCCCCCCCCCCCC)=O)OC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)OCC[N+](C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 809.59382
- Monoisotopenmasse: 809.59345564g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 42
- Komplexität: 1090
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 4
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.7
- Topologische Polaroberfläche: 111Ų
Experimentelle Eigenschaften
- PSA: 111.19
3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)- Verwandte Literatur
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
18892-74-5 (3,5,8-Trioxa-4-phosphaoctacosa-13,16,19,22-tetraen-1-aminium,4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-, inner salt,4-oxide, (13Z,16Z,19Z,22Z)-) Verwandte Produkte
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Empfohlene Lieferanten
Essenoi Fine Chemical Co., Limited
Gold Mitglied
CN Lieferant
Reagenz
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Zhejiang Brunova Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Handan Zechi Trading Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge